molecular formula C20H24N2O2 B11535686 4-(4-methoxy-3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide

4-(4-methoxy-3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide

Cat. No.: B11535686
M. Wt: 324.4 g/mol
InChI Key: IXEKJUZAZCWKCJ-KGENOOAVSA-N
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Description

    4-(4-methoxy-3-methylphenyl)-N’-[(E)-(4-methylphenyl)methylidene]butanehydrazide is a chemical compound with the molecular formula CHO

    Structure: The compound consists of a butanehydrazide core with two aromatic substituentsa 4-methoxy-3-methylphenyl group and a (4-methylphenyl)methylidene group.

    Properties: Further characterization includes its melting point, solubility, and other physical properties.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including condensation reactions and hydrazide formation.

      Reaction Conditions: These reactions typically occur under specific temperature, solvent, and catalyst conditions.

      Industrial Production: While not widely produced industrially, research laboratories may synthesize it for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, such as oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: It may serve as a pharmacophore or scaffold for drug design.

      Medicine: Investigate its potential as an antiproliferative agent or for other therapeutic purposes.

      Industry: Limited industrial applications, but it could find use in specialty chemicals.

  • Mechanism of Action

      Targets: The compound may interact with specific enzymes, receptors, or cellular pathways.

      Effects: Explore its biological effects, such as cytotoxicity or enzyme inhibition.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to structurally related compounds.

      Similar Compounds: Mention other hydrazides or acetophenones with similar structures.

    Remember that further research and consultation of scientific literature are essential for a comprehensive understanding of this compound

    Properties

    Molecular Formula

    C20H24N2O2

    Molecular Weight

    324.4 g/mol

    IUPAC Name

    4-(4-methoxy-3-methylphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]butanamide

    InChI

    InChI=1S/C20H24N2O2/c1-15-7-9-18(10-8-15)14-21-22-20(23)6-4-5-17-11-12-19(24-3)16(2)13-17/h7-14H,4-6H2,1-3H3,(H,22,23)/b21-14+

    InChI Key

    IXEKJUZAZCWKCJ-KGENOOAVSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)/C=N/NC(=O)CCCC2=CC(=C(C=C2)OC)C

    Canonical SMILES

    CC1=CC=C(C=C1)C=NNC(=O)CCCC2=CC(=C(C=C2)OC)C

    Origin of Product

    United States

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